1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methoxyphenyl)ethan-1-one is a synthetic organic compound notable for its bicyclic structure and diverse applications in scientific research. This compound is characterized by its unique combination of a bicyclic azabicyclo[3.2.1]octane moiety and a methoxyphenyl group, contributing to its chemical reactivity and potential biological activities. The compound is primarily utilized in pharmacological research due to its structural similarities to various tropane alkaloids, which are known for their significant effects on neurotransmitter systems.
This compound falls under the category of synthetic organic compounds, specifically classified as a derivative of tropane alkaloids. It features a bicyclic structure that is significant in medicinal chemistry, particularly in the development of drugs targeting the central nervous system.
The synthesis of 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methoxyphenyl)ethan-1-one typically involves multi-step synthetic routes that include cyclization reactions and functional group transformations.
Optimizing reaction conditions, including temperature, solvent choice, and reaction time, is critical for maximizing yield and purity in both laboratory and industrial settings.
The molecular structure of 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methoxyphenyl)ethan-1-one can be represented using various notations:
InChI=1S/C18H25NO3/c1-21-16-8-3-13(4-9-16)5-10-18(20)19-14-6-7-15(19)12-17(11-14)22-2/h3-4,8-9,14-15,17H,5-7,10-12H2,1-2H3This indicates a complex arrangement of atoms that defines its reactivity and interaction with biological targets.
The compound has a molecular weight of approximately 287.403 g/mol and features several functional groups that influence its chemical behavior.
The reactivity of 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methoxyphenyl)ethan-1-one can be explored through various chemical reactions typical for tropane derivatives:
These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for therapeutic applications.
The mechanism of action for 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methoxyphenyl)ethan-1-one is hypothesized to involve interactions with neurotransmitter receptors, similar to other tropane alkaloids.
Research indicates that this compound may modulate neurotransmitter systems by binding to specific receptors or enzymes involved in neurotransmitter release or uptake. Preliminary studies suggest potential influences on pathways related to dopamine and serotonin signaling.
The physical properties of 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methoxyphenyl)ethan-1-one include:
| Property | Value |
|---|---|
| Molecular Weight | 287.403 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Chemical properties include stability under standard laboratory conditions but may vary with exposure to light or moisture.
The compound is primarily used in:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7